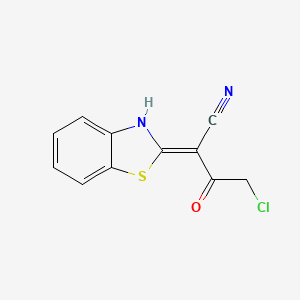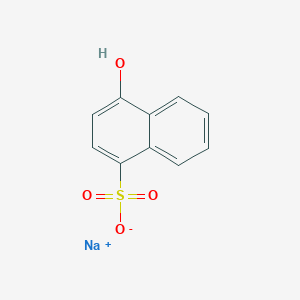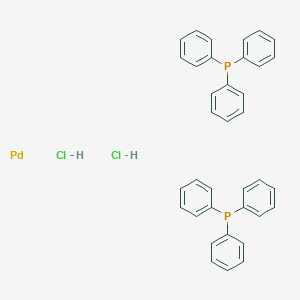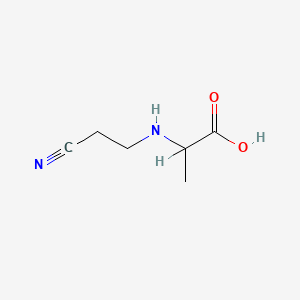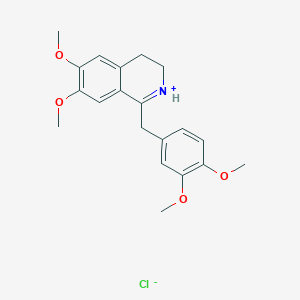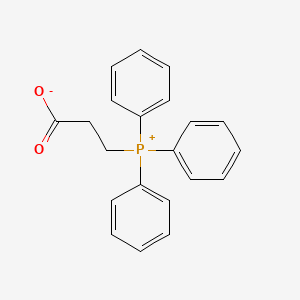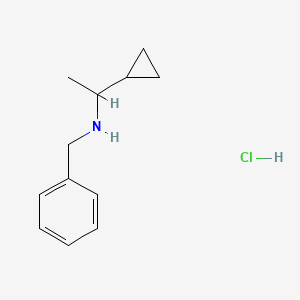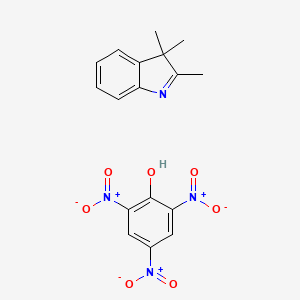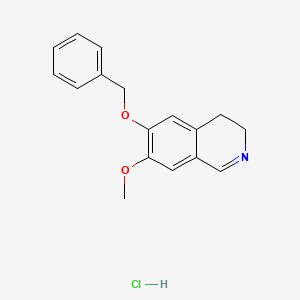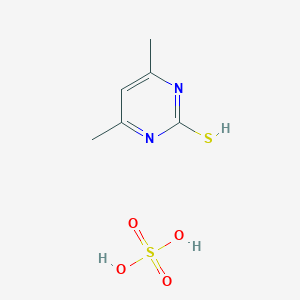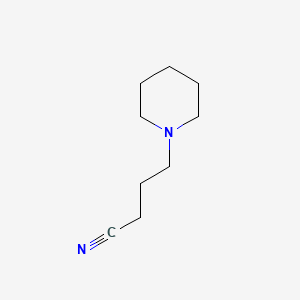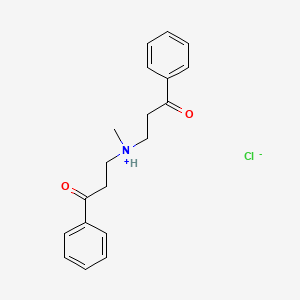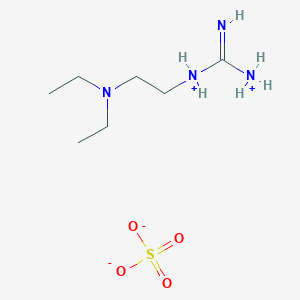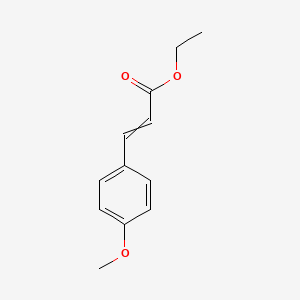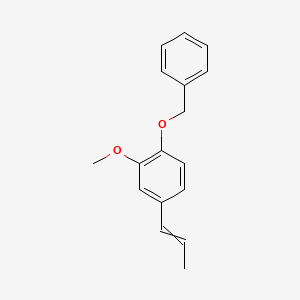
2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene
Overview
Description
2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Assay and Decomposition Dynamics : A study by Chernova et al. (2022) focused on the assay and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene in biological material. Various methods including extraction, chromatography, and spectrophotometry were used. The research found that the decomposition rate of the compound increases with storage temperature, indicating its stability at lower temperatures for extended periods (Chernova, Shormanov, Elizarova & Tsatsua, 2022).
Chemical Synthesis and Reactions : Engler et al. (1999) explored the asymmetric reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems, highlighting the synthesis of various organic compounds. The study demonstrated the potential for creating complex organic molecules with high enantiomeric excess, showcasing the compound's utility in organic synthesis (Engler, Letavic, Iyengar, LaTessa & Reddy, 1999).
Synthesis of Isochromanquinones : Research by Koning et al. (2002) aimed at synthesizing chiral isochromanquinones used a derivative of the compound . This study demonstrated its utility in the synthesis of complex organic structures, particularly in the context of catalytic hydrogenolysis and oxidative cyclization (Koning, Giles, Green & Jahed, 2002).
Antioxidant Activity : Hernawan et al. (2012) investigated the synthesis and antioxidant activity of a derivative of the compound. The study involved various reaction stages and found that at certain concentrations, the synthesized compound exhibited significant antioxidant activity, comparable to known antioxidants (Hernawan, Purwono & Wahyuningsih, 2012).
Electrochemical Applications : Esteves et al. (2007) explored the electrochemical reduction of various derivatives, including 2-methoxy-4-methylene-3-phenyl-tetrahydrofuran. This study demonstrated the compound's potential in electrochemical applications, particularly in organic synthesis and catalysis (Esteves, Ferreira & Medeiros, 2007).
Corrosion Inhibition : Verma, Quraishi & Singh (2015) synthesized derivatives of 2-aminobenzene-1,3-dicarbonitriles and tested their efficiency as corrosion inhibitors on mild steel. The study found significant inhibition efficiency, highlighting the potential of derivatives of 2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene in corrosion inhibition (Verma, Quraishi & Singh, 2015).
properties
IUPAC Name |
2-methoxy-1-phenylmethoxy-4-prop-1-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSSKBJDZDZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051605 | |
| Record name | 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene | |
CAS RN |
120-11-6 | |
| Record name | Benzyl isoeugenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



